

natural processing and presentation of threonine-containing epitopes

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An In-depth Technical Guide to the Natural Processing and Presentation of Threonine-Containing Epitopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular mechanisms involved in the processing and presentation of antigenic epitopes containing threonine residues.

Understanding these pathways is critical for the development of novel vaccines and immunotherapies, as the unique properties of threonine can significantly influence epitope generation, stability, and recognition by the immune system.

Introduction: The Significance of Threonine in Antigen Presentation

Threonine (Thr, T) is a polar amino acid with a hydroxyl group, making it a potential site for post-translational modifications (PTMs) such as phosphorylation and glycosylation. These modifications, along with the inherent physicochemical properties of threonine, play a crucial role in the intricate cascade of events that leads to T-cell activation. The journey of a threonine-containing epitope from a source protein to its presentation on a Major Histocompatibility Complex (MHC) molecule is governed by a series of specific enzymatic cleavages, transport processes, and binding interactions that can be influenced by the presence and state of this key residue. This guide will dissect the processing of threonine-containing epitopes through

both MHC class I and class II pathways, explore the impact of PTMs, and detail the experimental protocols used to study these phenomena.

The MHC Class I Pathway: Presenting Intracellular Threonine-Containing Epitopes

The MHC class I pathway is responsible for presenting peptides derived from intracellular proteins to CD8⁺ cytotoxic T-lymphocytes (CTLs).^[1] This process is fundamental for immune surveillance against viral infections and cancer.

Proteasomal Degradation

The initial step in generating MHC class I epitopes is the degradation of cytosolic proteins by the proteasome.^[2] The proteasome is a multi-catalytic protease complex whose active sites are located on the N-terminal threonine residues of its β -subunits.^{[3][4]} The mechanism involves a threonine-dependent nucleophilic attack to break peptide bonds.^[4]

Cells express a constitutive proteasome (cCP) and, particularly in hematopoietic cells or upon interferon- γ stimulation, an immunoproteasome (iP).^{[3][5]} These two forms of the proteasome exhibit different cleavage specificities, which can impact the repertoire of generated peptides.^{[5][6]}

Cleavage Specificity at Threonine Residues: The cleavage preference of proteasomes is a key determinant of the C-terminus of MHC class I epitopes.^[7] Studies comparing the cleavage motifs of constitutive and immunoproteasomes have revealed distinct preferences that can affect the generation of threonine-containing peptides. The constitutive proteasome shows an increased preference for cleaving after small, polar amino acid residues, including threonine, compared to the immunoproteasome, which favors cleavage after bulky, hydrophobic residues.^{[5][6]}

Table 1: Comparative P1 Cleavage Preferences of Constitutive and Immunoproteasomes

Amino Acid Type at P1 Position	Constitutive Proteasome (cP) Preference	Immunoproteasome (iP) Preference	Reference
Small/Polar (e.g., Ser, Thr, Gln)	Increased	Decreased	[5] [6]
Bulky/Hydrophobic (e.g., Trp)	Decreased	Increased	[5] [6]
Basic (e.g., Arg)	Increased	Decreased	[5] [6]

Peptide Transport via TAP

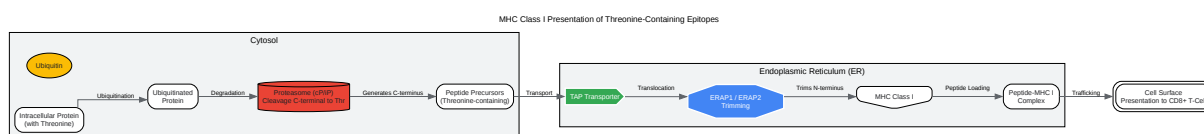
Peptides generated by the proteasome are translocated from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[\[2\]](#)[\[8\]](#) TAP is a heterodimeric complex that preferentially transports peptides 8-16 amino acids in length.[\[8\]](#) The affinity of a peptide for TAP is primarily determined by its N- and C-terminal residues.[\[9\]](#) While human TAP is relatively permissive, its selectivity can influence the pool of peptides available for MHC class I loading.[\[10\]](#) Peptides with low TAP affinity may require N-terminal extensions to be efficiently transported into the ER as precursor epitopes.[\[10\]](#)

N-terminal Trimming in the ER

Once in the ER, many peptide precursors are longer than the optimal 8-10 amino acids for MHC class I binding and must be trimmed at their N-terminus. This trimming is performed by ER aminopeptidases, ERAP1 and ERAP2 in humans.[\[11\]](#) These enzymes have complementary specificities; for instance, ERAP1 may be unable to remove certain N-terminal amino acids that are efficiently cleaved by ERAP2, requiring the concerted action of both enzymes for some epitopes.[\[11\]](#) The internal sequence of the peptide can also influence the trimming efficiency by ERAP1.

MHC Class I Binding and Surface Presentation

The final trimmed peptides bind to nascent MHC class I molecules within the peptide-loading complex. The peptide's sequence, particularly the anchor residues at positions 2 and the C-terminus, dictates the stability of the peptide-MHC complex. This complex then traffics to the cell surface for presentation to CD8+ T cells.



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MHC Class I processing pathway for threonine-containing epitopes.

The MHC Class II Pathway: Presenting Extracellular Threonine-Containing Epitopes

The MHC class II pathway presents peptides derived from extracellular proteins to CD4+ helper T cells, which are crucial for orchestrating the adaptive immune response.[1][12]

Antigen Uptake and Endosomal Processing

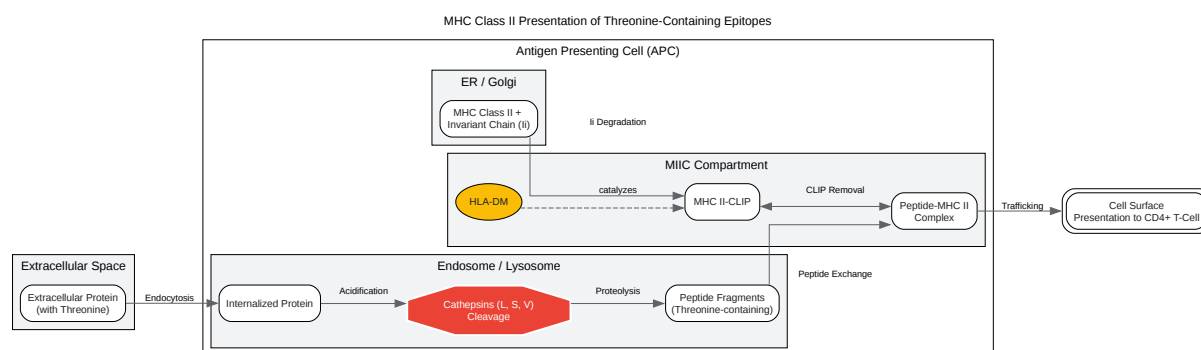
Antigen Presenting Cells (APCs) such as dendritic cells, macrophages, and B cells internalize extracellular antigens into endosomes.[12] Within the endosomal-lysosomal compartments, the pH becomes increasingly acidic, activating a series of proteases, primarily cathepsins.[12]

Cathepsin Cleavage: Cathepsins (e.g., Cathepsin L, S, B, V) are responsible for degrading internalized proteins into peptides suitable for MHC class II binding.[13] Their cleavage specificities are influenced by the local pH and the protein substrate. For example, Cathepsin V has been shown to cleave peptides with Threonine at the P1 position.[13] The combined action of various cathepsins generates a diverse pool of peptides.

MHC Class II Trafficking and Peptide Loading

Newly synthesized MHC class II molecules in the ER associate with the invariant chain (Ii), which blocks the peptide-binding groove and directs the complex to the endosomal pathway.[1]

In the MHC class II compartment (MIIC), Ii is degraded, leaving a small fragment called CLIP in the groove. The HLA-DM molecule then catalyzes the exchange of CLIP for a higher-affinity antigenic peptide. The resulting stable peptide-MHC class II complex is transported to the cell surface for presentation.



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MHC Class II processing pathway for threonine-containing epitopes.

Impact of Post-Translational Modifications of Threonine

The hydroxyl group of threonine is a substrate for significant PTMs, namely phosphorylation and O-glycosylation, which can dramatically alter epitope presentation and T-cell recognition.

Phosphorylation

Deregulated protein phosphorylation is a hallmark of cancer, leading to the generation of a unique repertoire of phosphopeptides that can be presented by MHC class I molecules.^[14] These phosphopeptides can act as tumor-specific neoantigens.

Impact on MHC Binding: Phosphorylation can substantially increase the binding affinity of a peptide for an MHC class I molecule.^{[14][15]} Crystal structures have revealed that a phosphate group can create new, energetically favorable contacts with the MHC molecule, compensating for otherwise suboptimal anchor residues.^[15] This allows for the presentation of peptides that would not normally bind in their non-phosphorylated state.

Table 2: Impact of Threonine Phosphorylation on Peptide Affinity for HLA-A*0201

Peptide Sequence	Modification	IC50 (nM)	Fold Change in Affinity	Reference
FTADLMGQF	None	> 50,000	-	^[16]
FpTADLMGQF	Phosphorylation	2,700	> 18.5	^[16]
RTVAAPSVF	None	> 50,000	-	^[16]
RpTVAAPSVF	Phosphorylation	4,200	> 11.9	^[16]

IC50 denotes the concentration of peptide required to inhibit the binding of a standard reference peptide by 50%. A lower IC50 indicates higher affinity.

O-Glycosylation

O-linked glycosylation, the attachment of a sugar moiety to the hydroxyl group of threonine or serine, is common on extracellular and secreted proteins. Aberrant glycosylation in cancer cells can generate novel glycopeptide epitopes presented by MHC class II molecules.^{[17][18]} T-cell receptors can recognize both the peptide backbone and the attached glycan, demonstrating a high degree of specificity for the complete glycopeptide structure.^[17]

Experimental Methodologies

Studying the processing and presentation of threonine-containing epitopes requires a combination of immunological, biochemical, and analytical techniques.

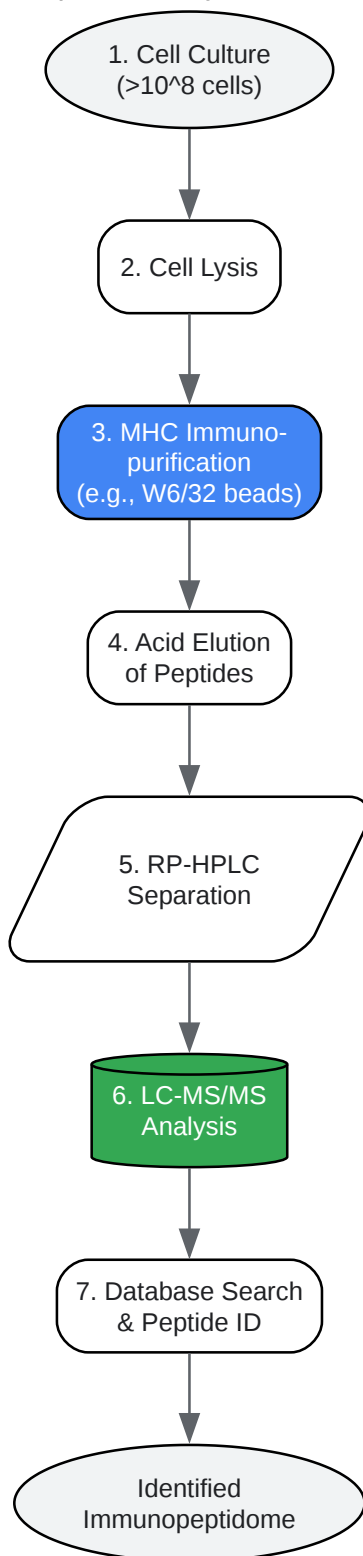
Mass Spectrometry-Based Immunopeptidomics

This is the gold-standard method for identifying the repertoire of peptides naturally presented by MHC molecules on the cell surface.

Experimental Protocol Outline:

- **Cell Lysis:** Lyse a large number of cells (typically $>1 \times 10^8$) using a detergent-based buffer to solubilize membrane proteins.
- **Immunoaffinity Purification:** Use monoclonal antibodies specific for MHC class I or class II molecules (e.g., W6/32 for HLA-A, B, C) coupled to beads to capture MHC-peptide complexes from the cell lysate.
- **Peptide Elution:** Elute the bound peptides from the MHC molecules using a mild acid treatment (e.g., 0.1% trifluoroacetic acid).
- **Peptide Separation:** Separate the complex peptide mixture, often by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Mass Spectrometry Analysis:** Analyze the eluted peptides using tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra are matched against a protein sequence database to identify the peptide sequences.[\[19\]](#)
- **PTM Analysis (Optional):** For identifying modified peptides, specific enrichment steps (e.g., immobilized metal affinity chromatography [IMAC] for phosphopeptides) can be incorporated before MS analysis.[\[16\]](#) Specialized database search algorithms are used to identify mass shifts corresponding to specific PTMs.[\[20\]](#)[\[21\]](#)

Workflow for Mass Spectrometry-Based Immunopeptidomics



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A generalized workflow for the identification of MHC-bound peptides.

In Vitro Antigen Presentation Assay

This assay measures the ability of APCs to process and present a specific antigen to T cells.

Experimental Protocol Outline:

- **Prepare APCs:** Culture antigen-presenting cells, such as dendritic cells or B-lymphoblastoid cell lines.
- **Antigen Loading:** Incubate the APCs with the source protein or peptide containing the threonine epitope of interest.
- **Co-culture with T cells:** After an appropriate incubation time for antigen processing, co-culture the APCs with a T-cell line or clone that is specific for the epitope.
- **Measure T-cell Activation:** T-cell activation can be quantified by measuring:
 - **Cytokine Secretion:** Measure the concentration of cytokines like IL-2 or IFN- γ in the culture supernatant using ELISA.
 - **T-cell Proliferation:** Label T cells with a dye like CFSE and measure dye dilution by flow cytometry.
- **Controls:** Include negative controls (APCs without antigen) and positive controls (APCs pulsed with the minimal synthetic epitope).

In Vitro Proteasome Digestion Assay

This assay assesses the cleavage of a protein or long peptide by purified proteasomes.

Experimental Protocol Outline:

- **Substrate:** Use a purified full-length protein or a synthetic polypeptide containing the sequence of interest.
- **Proteasome Preparation:** Use purified 20S constitutive or immunoproteasomes.

- **Digestion Reaction:** Incubate the substrate with the proteasome in an appropriate buffer for various time points.
- **Analysis of Products:** Stop the reaction and analyze the resulting peptide fragments by mass spectrometry or HPLC to map the cleavage sites.
- **Quantification:** For quantitative analysis, methods like Edman sequencing can be combined with MS to determine the amount of each peptide fragment produced.[3]

TAP Peptide Translocation Assay

This assay measures the efficiency of peptide transport into the ER.

Experimental Protocol Outline:

- **Cell Permeabilization:** Use a gentle detergent like Streptolysin O (SLO) to selectively permeabilize the plasma membrane of cells, leaving the ER membrane intact.
- **Peptide Substrate:** Use a synthetic peptide substrate that is fluorescently labeled and contains a consensus sequence for N-linked glycosylation.
- **Transport Reaction:** Incubate the permeabilized cells with the peptide substrate in the presence of ATP.
- **ER Retention:** Peptides successfully transported into the ER by TAP will be glycosylated, trapping them inside the ER lumen.
- **Quantification:** Wash the cells to remove untransported peptide and quantify the amount of transported, glycosylated peptide inside the cells using flow cytometry.[22]

Conclusion and Future Directions

The processing and presentation of threonine-containing epitopes are complex processes influenced by proteasome specificity, peptide transport and trimming efficiencies, and the profound impact of post-translational modifications. The constitutive proteasome's preference for cleaving after threonine suggests a significant role in generating the C-termini of such epitopes under homeostatic conditions. Furthermore, PTMs like phosphorylation can create novel, high-affinity neoantigens, providing exciting targets for cancer immunotherapy.

Future research should focus on obtaining more granular quantitative data on how threonine and its modified forms influence each step of the antigen processing pathway. High-throughput immunopeptidomic studies combined with phosphoproteomics and glycoproteomics will be essential to fully map the landscape of modified threonine epitopes in various disease states. This deeper understanding will be invaluable for the rational design of vaccines and T-cell based therapies that can effectively target these unique antigenic determinants.

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